molecular formula C8H6N4 B3016053 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 958886-79-8

3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B3016053
CAS RN: 958886-79-8
M. Wt: 158.164
InChI Key: FDEBXTOFBFDWSP-UHFFFAOYSA-N
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Description

The compound “3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrrole ring and a pyrazole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrazole rings, which are likely to influence its chemical properties significantly. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrazole rings. These rings are part of many biologically active molecules, so they might undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrazole rings. Factors such as polarity, solubility, stability, and reactivity would all be affected .

Scientific Research Applications

Novel Compound Synthesis

A study by Khalifa, Al-Omar, and Ali (2017) describes the synthesis of novel compounds related to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile. These compounds were synthesized using a reaction with various phenyl ethanones and cyanoacetate, revealing their potential in chemical synthesis and pharmaceutical applications (Khalifa et al., 2017).

Reactivity and Derivative Formation

Ali, Ragab, Abdelghafar, and Farag (2016) explored the reactivity of a derivative of 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile, showing its potential to react with various nucleophiles. This study opens pathways for creating new chemical entities with potential applications in various scientific fields (Ali et al., 2016).

Optoelectronic Properties

Research by Irfan et al. (2019) investigated the optoelectronic properties of pyrazole derivatives, including compounds related to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile. Their findings suggest potential applications in photovoltaic devices, highlighting the material's suitability for solar cell technology (Irfan et al., 2019).

Synthesis of Pyrazole Derivatives

Glotova et al. (2013) demonstrated a method for synthesizing pyrazole derivatives from pyrrole carbonitriles, which could be applicable to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile. Their research contributes to the development of new compounds with potential use in various scientific and industrial applications (Glotova et al., 2013).

Biological Properties

A study by Ramadan, El‐Helw, and Sallam (2019) focused on the cytotoxic and antimicrobial activities of pyrazole-carbonitrile derivatives. Their research offers insights into the potential biomedical applications of compounds similar to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile, especially in developing new antimicrobial agents (Ramadan et al., 2019).

Anticancer Activity

Further research by Farag et al. (2010) highlights the potential of pyrazole-based heterocycles, including derivatives of 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile, in antitumor applications. Their findings suggest these compounds can be effective in cancer treatment, with specific focus on breast and ovarian tumors (Farag et al., 2010).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing pyrrole and pyrazole rings are found in various pharmaceuticals and could interact with biological systems in numerous ways .

Safety and Hazards

As with any chemical compound, handling “3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile” would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study and application of heterocyclic compounds, like the one , are active areas of research in medicinal chemistry. Future research could explore the potential biological activity of this compound and its possible uses in pharmaceuticals .

properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-6-5-11-12-8(6)7-2-1-3-10-7/h1-3,5,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBXTOFBFDWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=C(C=NN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile

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